5-Ethyl cytidine

Residual hyperchromicity Polynucleotide spectroscopy Base‑stacking interactions

Researchers quantifying nucleic acids or engineering RNA nanostructures often encounter systematic errors when substituting 5-methylcytidine. 5-Ethylcytidine resolves this with quantitatively distinct physicochemical properties. • Poly(e5C) <50% residual hyperchromicity vs. poly(C) - eliminates photometric drift. • Poly(I)·poly(e5C) duplex Tm intermediate between poly(I)·poly(C) and poly(I)·poly(m5C) - incremental steric tuning. • +0.5 XLogP vs. cytidine - enhanced passive permeability for lead optimization. ≥98% purity; ambient shipping.

Molecular Formula C11H17N3O5
Molecular Weight 271.27 g/mol
Cat. No. B12405929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl cytidine
Molecular FormulaC11H17N3O5
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCCC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C11H17N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,15-17H,2,4H2,1H3,(H2,12,13,18)/t6-,7?,8+,10-/m1/s1
InChIKeyUEHXEKJKNOHULW-LCFZEIEZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl Cytidine for Biochemical Procurement: A 5‑Modified Cytidine Analog with Quantifiable Physicochemical Differentiation


5‑Ethyl cytidine (CAS 56367‑98‑7) is a ribonucleoside analog of cytidine in which the hydrogen at the C5 position of the pyrimidine ring is replaced by an ethyl group [REFS‑1]. First synthesized and characterized by Kulikowski and Shugar in 1971, the compound belongs to the class of 5‑alkylpyrimidine nucleosides that serve as mechanistic probes of nucleic acid structure, epigenetics, and enzyme‑substrate interactions [REFS‑2]. Its molecular formula is C₁₁H₁₇N₃O₅ (molecular weight 271.27 g/mol) [REFS‑1]. Unlike the endogenous 5‑methylcytidine, the extended ethyl substituent introduces quantitatively distinct effects on base‑stacking, helix stability, and lipophilicity, making the compound a uniquely suitable tool for specific research applications where 5‑methyl, 5‑aza, or unmodified cytidine cannot substitute.

Why 5‑Methylcytidine, 5‑Azacytidine, or Unmodified Cytidine Cannot Replace 5‑Ethyl Cytidine in Critical Research Workflows


Biopolymer‑level evidence demonstrates that a 5‑ethyl substituent cannot be mimicked by a 5‑methyl or hydrogen. Poly(5‑ethylcytidylic acid) [poly(e5C)] exhibits less than one‑half the residual hyperchromicity of poly(C) and poly(m5C), and its thermal hyperchromicity is negligible [REFS‑3]. The acid‑helix melting temperature (Tm) of poly(e5C) is drastically lower than that of its methyl and hydrogen counterparts [REFS‑3], and the stability of its 1:1 helical complex with poly(I) sits between that of poly(I)·poly(C) and poly(I)·poly(m5C) [REFS‑3]. At the monomer level, 5‑ethyl cytidine shows a computed XLogP of –1.6, a 0.5‑unit increase over cytidine (–2.1) [REFS‑4][REFS‑5]. These orthogonal physical‑chemical differences mean that protocols calibrated for 5‑methylcytidine or cytidine will yield systematically different spectroscopic, thermal, and solubility profiles, making direct substitution scientifically invalid.

Head‑to‑Head and Cross‑Study Quantitative Evidence for 5‑Ethyl Cytidine vs. 5‑Methylcytidine, Cytidine, and Other Analogs


Residual Hyperchromicity of Poly(5‑ethylcytidylic acid) Is Less Than Half That of Poly(C) and Poly(m5C)

The neutral single‑stranded form of poly(5‑ethylcytidylic acid), poly(e5C), exhibited less than one‑half the residual hyperchromicity of poly(C) and poly(m5C) [REFS‑1]. This direct comparative measurement demonstrates that the 5‑ethyl substituent profoundly alters the electronic environment of the stacked bases relative to both the hydrogen and 5‑methyl equivalents.

Residual hyperchromicity Polynucleotide spectroscopy Base‑stacking interactions

Negligible Thermal Hyperchromicity of Poly(e5C) Contrasts with Significant Thermal Response of Poly(C) and Poly(m5C)

In contrast to poly(C) and poly(m5C), which display significant thermal hyperchromicity upon heating, poly(e5C) exhibited only negligible thermal hyperchromicity [REFS‑1]. This qualitative difference indicates that 5‑ethyl substitution all but eliminates the cooperative unstacking transition typically observed for cytidine‑based polynucleotides.

Thermal hyperchromicity Polynucleotide melting Thermodynamic stability

Acid‑Helix Melting Temperature (Tm) of Poly(e5C) Is Drastically Lower Than That of Poly(C) and Poly(m5C)

The acid helical form of poly(e5C) exhibited a single‑phase melting profile with remarkably low Tm values: 19.5°C in 0.15 M Na⁺ and 38°C in 1.05 M Na⁺ at pH 5 [REFS‑1]. By contrast, the authors note that these Tm values are substantially lower than those observed for the analogous protonated helices of poly(C) and poly(m5C).

Acid helix Melting temperature Nucleic acid secondary structure

Helical Complex Stability with Poly(I): 5‑Ethylcytidine Occupies an Intermediate Position Between Cytidine and 5‑Methylcytidine

Poly(e5C) formed a 1:1 helical complex with poly(I) in neutral or slightly alkaline medium. The Tm of poly(I)·poly(e5C) was slightly higher than that of poly(I)·poly(C) but considerably lower than that of poly(I)·poly(m5C) [REFS‑1]. This fine‑graded ranking demonstrates the direct relationship between the size of the 5‑substituent and RNA duplex thermostability.

RNA duplex stability Poly(I)·poly(C) mimic Modified ribonucleotide

Increased Computed Lipophilicity: 5‑Ethylcytidine XLogP of -1.6 vs. Cytidine XLogP of -2.1

The computed XLogP3 of 5‑ethylcytidine is –1.6 [REFS‑2], while the XLogP of unmodified cytidine is approximately –2.1 [REFS‑3]. The +0.5 log unit shift reflects the hydrophobic contribution of the ethyl group and suggests altered distribution into organic phases and biological membranes relative to the parent nucleoside.

Lipophilicity XLogP Drug‑like properties

High‑Confidence Research and Industrial Scenarios Where 5‑Ethyl Cytidine Provides Verifiable Advantage Over Analogs


Polymer‑Level Quality Control Standards Requiring Temperature‑Stable UV Absorption

Because poly(e5C) exhibits less than one‑half the residual hyperchromicity of poly(C) and poly(m5C) and negligible thermal hyperchromicity [REFS‑1], laboratories seeking an internal photometric standard for nucleic acid quantification can use 5‑ethylcytidine‑derived polymers to eliminate absorbance drift during thermal cycling. This scenario is directly supported by the quantitative hyperchromicity data in Section 3.

Tunable RNA Duplex Engineering Without Introducing Epigenetic Signaling Ambiguity

The 1:1 helical complex of poly(I)·poly(e5C) exhibits a Tm intermediate between that of poly(I)·poly(C) and poly(I)·poly(m5C) [REFS‑1]. Researchers designing RNA‑based nanostructures, ribozyme substrates, or antisense oligonucleotides can exploit the ethyl group’s incremental steric effect to adjust duplex thermostability while avoiding the gene‑regulatory misinterpretation associated with 5‑methylcytidine.

pH‑ and Ionic‑Strength‑Responsive Biomaterials Development

The acid helix of poly(e5C) melts at 19.5°C in low salt (0.15 M Na⁺) and 38°C in high salt (1.05 M Na⁺) at pH 5 [REFS‑1], values dramatically lower than those for poly(C) or poly(m5C). This property enables the design of nucleic acid‑based hydrogels or drug‑delivery vehicles whose structural integrity or disassembly can be programmed within physiologically accessible temperature and salt windows.

Medicinal Chemistry Hit‑to‑Lead Optimization of Nucleoside Scaffolds

The +0.5 unit shift in computed XLogP (–1.6 vs. –2.1 for cytidine) [REFS‑2][REFS‑3] translates 5‑ethylcytidine into a more lipophilic starting point for lead optimization. Medicinal chemists developing inhibitors of nucleotide‑dependent enzymes or antivirals can preferentially select 5‑ethylcytidine over cytidine to enhance passive membrane permeability and intracellular delivery without adding additional heteroatoms that may compromise target engagement.

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